![molecular formula C7H15O4P B1338206 3-(Diethoxyphosphinyl)propanal CAS No. 3986-95-6](/img/structure/B1338206.png)
3-(Diethoxyphosphinyl)propanal
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(Diethoxyphosphinyl)propanal consists of a carbon chain with an aldehyde group at one end and a phosphine oxide functional group at the other . The InChI representation of the molecule isInChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h6H,3-5,7H2,1-2H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Diethoxyphosphinyl)propanal include a molecular weight of 194.17 g/mol, a topological polar surface area of 52.6 Ų, and a complexity of 159 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Herbicidal Activity
This compound has been used in the design and synthesis of novel herbicides targeting imidazole glycerol phosphate dehydratase (IGPD) in plants .
Medical Research
Environmental Research
Industrial Research
Synthesis of Nitrogen Heterocycles
The compound serves as a building block for synthesizing diverse classes of nitrogen heterocycles, including phosphoryl-substituted pyrazoles, triazolines, oxazoles, and thiazoles .
Biomedical Applications
Phosphonate groups in compounds like 3-diethoxyphosphorylpropanal serve as non-hydrolyzable phosphate mimics and often inhibit enzymes utilizing phosphates as substrates in biomedical applications .
Future Directions
Mechanism of Action
Mode of Action:
3-diethoxyphosphorylpropanal likely exerts its effects through the following mechanisms:
Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to downstream effects, including vasodilation and inhibition of platelet function .
Chelation of Divalent Metal Ions: The compound’s three-dimensional structure allows it to chelate divalent metal ions (such as calcium) via its phosphonate groups. This interaction may influence cellular processes .
properties
IUPAC Name |
3-diethoxyphosphorylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h6H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBLLKKWKHVTTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473499 |
Source
|
Record name | 3-diethoxyphosphorylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethoxyphosphinyl)propanal | |
CAS RN |
3986-95-6 |
Source
|
Record name | 3-diethoxyphosphorylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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